2,4'-DIHYDROXYACETOPHENON

Übersicht

Beschreibung

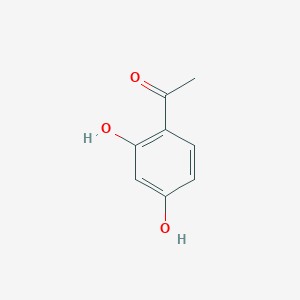

2',4'-dihydroxyacetophenone is a dihydroxyacetophenone that is acetophenone carrying hydroxy substituents at positions 2' and 4'. It has a role as a plant metabolite. It is a member of resorcinols and a dihydroxyacetophenone.

2',4'-Dihydroxyacetophenone is a natural product found in Daldinia eschscholtzii, Vincetoxicum paniculatum, and other organisms with data available.

See also: Paeonia X suffruticosa root (part of).

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Zwischenprodukte

2,4-Dihydroxyacetophenon wird als Zwischenprodukt in der pharmazeutischen Industrie eingesetzt . Es ist ein Phenylketon, das zwei Hydroxysubstituenten an den zweiten und vierten Positionen in der aromatischen Verbindung trägt .

Antikrebsanwendungen

Schiff-Base-Hydroxyacetophenon und seine Derivate, einschließlich 2,4-Dihydroxyacetophenon, wurden auf ihre Antikrebsaktivitäten untersucht . Sie haben in diesem Bereich Potenzial gezeigt, obwohl weitere Forschung erforderlich ist, um ihre Wirkmechanismen und potenziellen Anwendungen vollständig zu verstehen.

Entzündungshemmende und fiebersenkende Anwendungen

Neben ihren Antikrebsaktivitäten wurden Schiff-Base-Hydroxyacetophenon und seine Derivate auch auf ihre entzündungshemmenden und fiebersenkenden (fiebersenkenden) Eigenschaften untersucht .

Analytische Anwendungen

2,4-Dihydroxyacetophenon wurde in der analytischen Chemie verwendet . Seine spezifischen Eigenschaften machen es in bestimmten Arten von chemischen Analysen nützlich.

Biochemische Anwendungen

Diese Verbindung hat auch biochemische Anwendungen . Es wird aufgrund seiner spezifischen chemischen Eigenschaften in verschiedenen biochemischen Forschungsarbeiten und Experimenten verwendet.

Synthese von Flavonen

2,4-Dihydroxyacetophenon wurde bei der effizienten Eintopfsynthese von 4'-substituierten Flavonen verwendet . Flavone sind eine Klasse von Verbindungen, die als Flavonoide bekannt sind, die verschiedene biologische Aktivitäten haben und in vielen Pflanzen vorkommen.

Antibakterielle Anwendungen

Die Komplexe von 2,4-Dihydroxyacetophenon haben eine moderate Aktivität gegen ausgewählte Mikroorganismenstämme gezeigt . Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer antibakterieller Wirkstoffe hin.

Wirkmechanismus

Target of Action

2’,4’-Dihydroxyacetophenone, also known as resoacetophenone, is an acetophenone carrying hydroxy substituents at positions 2’ and 4’. It is a plant metabolite . The primary target of 2’,4’-Dihydroxyacetophenone is Phospholipase (e.g. PLA) . Phospholipases play a crucial role in cellular functions such as signal transduction and cell membrane remodeling.

Mode of Action

This interaction could lead to changes in cellular functions such as signal transduction and cell membrane remodeling .

Biochemical Pathways

2’,4’-Dihydroxyacetophenone is involved in the synthesis of flavones, a class of natural products with a wide range of pharmacological properties . The compound is treated with a 4-substituted aroyl chloride in a reaction that yields various 4’-substituted flavone derivatives . This process involves the Baker–Venkataraman rearrangement, a classic synthesis method for flavonoids .

Pharmacokinetics

It is known that the compound is a plant metabolite , suggesting that it may be metabolized and excreted by plant-based biochemical processes.

Result of Action

Given its role in the synthesis of flavones , it may contribute to the pharmacological properties of these compounds, which include antioxidant, antitumor, and antimicrobial activities .

Action Environment

The action, efficacy, and stability of 2’,4’-Dihydroxyacetophenone can be influenced by various environmental factors. For instance, the synthesis of flavones from 2’,4’-Dihydroxyacetophenone involves a reaction with a 4-substituted aroyl chloride in the presence of bases . The yield and efficiency of this process can be affected by factors such as the concentration of the reactants, the temperature, and the pH of the reaction environment .

Biochemische Analyse

Biochemical Properties

2’,4’-Dihydroxyacetophenone interacts with a variety of enzymes, proteins, and other biomolecules. One key enzyme it interacts with is 2,4’-dihydroxyacetophenone dioxygenase (DAD), a non-heme iron enzyme . This enzyme catalyzes the cleavage of the aliphatic C-C bond of 2’,4’-Dihydroxyacetophenone in the presence of molecular oxygen .

Molecular Mechanism

The molecular mechanism of 2’,4’-Dihydroxyacetophenone involves its interaction with the enzyme DAD. The enzyme DAD catalyzes the cleavage of the aliphatic C-C bond of 2’,4’-Dihydroxyacetophenone, leading to the formation of 4-hydroxybenzoate and formate . This process involves the formation of an enzyme-2’,4’-Dihydroxyacetophenone complex and the transfer of oxygen atoms .

Eigenschaften

IUPAC Name |

1-(2,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULYEHHGGXARJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058998 | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Yellow or gold powder; [Alfa Aesar MSDS], Solid | |

| Record name | 2,4-Dihydroxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2',4'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

89-84-9 | |

| Record name | 2′,4′-Dihydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Resacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-dihydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC3V356VZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2',4'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147 °C | |

| Record name | 2',4'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,4-Dihydroxyacetophenone?

A1: 2,4-Dihydroxyacetophenone has the molecular formula C8H8O3 and a molecular weight of 152.15 g/mol. []

Q2: How is 2,4-Dihydroxyacetophenone typically synthesized?

A2: 2,4-Dihydroxyacetophenone is commonly synthesized via Friedel-Crafts acetylation of resorcinol using acetic acid and a catalyst, often anhydrous zinc chloride. [, , ] Alternative methods utilize triethylammonium chloroaluminate ionic liquid as a catalyst. []

Q3: What spectroscopic techniques are used to characterize 2,4-Dihydroxyacetophenone?

A3: Common spectroscopic techniques include:

- Infrared (IR) Spectroscopy: Identifies functional groups like hydroxyl and carbonyl groups present in the molecule. [, , , , , , , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information by analyzing proton (1H-NMR) and carbon (13C-NMR) environments. [, , , , ]

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps determine electronic transitions and can be used for quantitative analysis. [, , , , , ]

- Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns for structural analysis. [, , , ]

Q4: Has the crystal structure of 2,4-Dihydroxyacetophenone been determined?

A4: Yes, single crystal X-ray diffraction studies revealed that 2,4-Dihydroxyacetophenone belongs to the monoclinic crystal system. [, ]

Q5: What is the thermal stability of 2,4-Dihydroxyacetophenone?

A5: Thermogravimetric analysis (TGA) indicates that 2,4-Dihydroxyacetophenone exhibits good thermal stability. [, , ]

Q6: What are the applications of 2,4-Dihydroxyacetophenone in material science?

A6: 2,4-Dihydroxyacetophenone serves as a building block for synthesizing various polymers, including phenolformaldehyde resins and terpolymer resins, with potential applications in materials science. [, ]

Q7: Does 2,4-Dihydroxyacetophenone exhibit any catalytic activity?

A7: While not a catalyst itself, 2,4-Dihydroxyacetophenone is a valuable precursor in organic synthesis. For instance, it's used in the synthesis of ZnO-nanorods, which act as catalysts in multicomponent reactions to generate α-amino nitrile benzofuran derivatives. []

Q8: What are the reported biological activities of 2,4-Dihydroxyacetophenone and its derivatives?

A8: Research suggests potential activities like:

- Antifungal Activity: 2,4-Dihydroxyacetophenone exhibits antifungal activity against various fungal species. Interestingly, introducing an acetyl group significantly enhances this activity. []

- Anti-inflammatory Activity: Certain flavone derivatives synthesized from 2,4-Dihydroxyacetophenone demonstrate anti-inflammatory properties in animal models. []

- Antimicrobial Activity: Thiosemicarbazone and morpholine derivatives, synthesized using 2,4-Dihydroxyacetophenone as a starting material, exhibit promising antifungal and antibacterial activities. []

- Antioxidant Activity: Metal coordination compounds of 2,4-Dihydroxyacetophenone have shown potential to promote cell activity and antioxidant enzyme activities (SOD and POD) in rice seedlings. []

Q9: Is 2,4-Dihydroxyacetophenone found in natural sources?

A9: Yes, 2,4-Dihydroxyacetophenone has been identified as a natural product in the Australian ponerine ant Rhytidoponera chalybata. Studies using labeled acetate precursors suggest its biosynthesis occurs via the polyketide pathway. []

Q10: What is the role of 2,4-Dihydroxyacetophenone in the synthesis of isoliquiritigenin?

A10: 2,4-Dihydroxyacetophenone is a key starting material in the synthesis of isoliquiritigenin, a compound with various biological activities. The synthesis typically involves protecting the hydroxyl groups, an Aldol addition reaction, and subsequent deprotection. [, ]

Q11: How is 2,4-Dihydroxyacetophenone used in analytical chemistry?

A11: 2,4-Dihydroxyacetophenone and its derivatives find use in analytical applications, including:

- Spectrophotometric determination of metal ions: 2,4-Dihydroxyacetophenone and its derivatives, such as its thiosemicarbazone and acetoylhydrazone, are used as chromogenic reagents for the sensitive and selective determination of metal ions like copper(II) and zirconium(IV). [, , , ]

- Thin-layer chromatography (TLC): TLC systems employing 2,4-Dihydroxyacetophenone enable effective separation and identification of compounds during the synthesis of isoliquiritigenin. []

- Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry: 2,4-Dihydroxyacetophenone, when combined with cyclodextrins, acts as a matrix in MALDI-MS, improving spectral quality by suppressing matrix-related ions in the low molecular weight region. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B118655.png)

![1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one](/img/structure/B118660.png)

![[(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B118674.png)